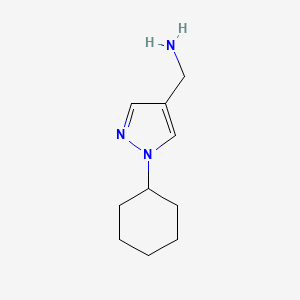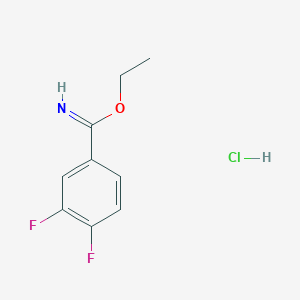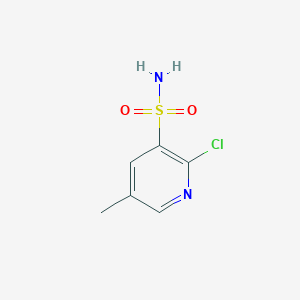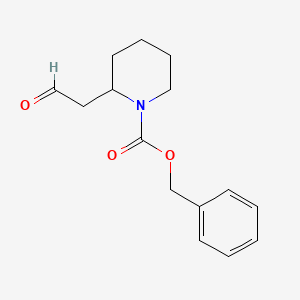
6-Amino-5-(2,3,5-triclorofenil)picolinato de metilo
Descripción general
Descripción
“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a chemical compound with the CAS Number: 875051-79-9. It has a molecular weight of 331.58 and its IUPAC name is methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate .
Synthesis Analysis
The synthesis of “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” involves a reaction with potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), bis(tri-t-butylphosphine)palladium(0), and 2,3,5-trichlorobenzeneboronic acid in tetrahydrofuran. The reaction mixture is stirred under nitrogen for 18 hours at room temperature .Molecular Structure Analysis
The InChI Code for “Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is 1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18). The InChI key is GEGKWPBAXXXQEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate” is a white solid with a purity of 95%. It should be stored at room temperature .Aplicaciones Científicas De Investigación
Síntesis Orgánica
6-Amino-5-(2,3,5-triclorofenil)picolinato de metilo: es un compuesto que puede usarse en la síntesis orgánica, particularmente en la formación de moléculas complejas. Su estructura permite la introducción de grupos triclorofenilo en un marco molecular, lo cual puede ser útil para sintetizar fármacos o agroquímicos. La presencia de grupos funcionales tanto amino como éster también proporciona versatilidad para futuras modificaciones químicas .
Química Medicinal
En química medicinal, este compuesto podría servir como bloque de construcción para el desarrollo de nuevos medicamentos. La porción triclorofenilo es una característica común en las moléculas con actividad biológica, y la parte picolinato podría estar involucrada en la quelación de iones metálicos, lo cual es relevante en ciertos agentes terapéuticos .
Ciencia de Materiales
La estructura única de This compound puede encontrar aplicaciones en la ciencia de materiales, por ejemplo, en el desarrollo de semiconductores orgánicos o como ligando en marcos metal-orgánicos (MOF). Estos materiales tienen usos potenciales en almacenamiento de gases, tecnologías de separación y catálisis .
Química Analítica
En química analítica, este compuesto podría usarse como estándar o reactivo en métodos cromatográficos o espectrometría de masas. Su patrón de masa y fragmentación distintivo puede ayudar en la identificación y cuantificación de compuestos similares en mezclas complejas .
Química Agrícola
El grupo triclorofenilo se encuentra a menudo en herbicidas y fungicidas. Como tal, This compound podría ser un precursor o un ingrediente activo en la síntesis de nuevos productos químicos agrícolas diseñados para proteger los cultivos de plagas y enfermedades .
Terapia Fotodinámica
Dada su potencial para la absorción de luz y la transferencia de energía, este compuesto podría explorarse para su uso en terapia fotodinámica (PDT). La PDT implica el uso de compuestos sensibles a la luz para generar especies reactivas de oxígeno que pueden matar células cancerosas o patógenos cuando se activan por luz de una longitud de onda específica .
Educación Química
Este compuesto también se puede utilizar en la educación química como un ejemplo para enseñar varios conceptos en química orgánica, incluyendo nomenclatura, transformaciones de grupos funcionales e interacciones moleculares. Sirve como un ejemplo práctico que puede conectar el conocimiento teórico con las aplicaciones del mundo real .
Química Ambiental
Por último, se podría estudiar el destino ambiental de This compound. La investigación podría centrarse en su biodegradación, persistencia en el medio ambiente y potencial como contaminante ambiental. Esto es particularmente relevante debido a la presencia de compuestos aromáticos clorados, que son conocidos por su persistencia y potencial de bioacumulación .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is currently unavailable .
Análisis Bioquímico
Biochemical Properties
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecules, affecting their activity. Furthermore, Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in metabolite levels and energy production. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical and physiological effects, as it influences the availability of the compound to interact with target biomolecules .
Subcellular Localization
Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKWPBAXXXQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)



